1-oxyde de 8-éthylquinoléine

Vue d'ensemble

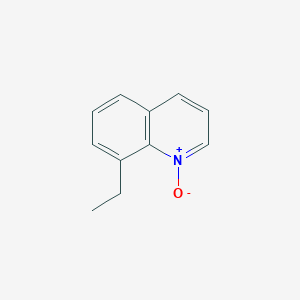

Description

8-Ethylquinoline 1-oxide is an organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, where an ethyl group is attached to the eighth position of the quinoline ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Applications De Recherche Scientifique

Biological Activities

8-Ethylquinoline 1-oxide exhibits a range of biological activities, making it a candidate for further research in pharmacology:

Antiviral Activity

Recent studies have demonstrated that derivatives of 8-hydroxyquinoline, including 8-ethylquinoline 1-oxide, possess antiviral properties. For instance:

- Dengue Virus Inhibition : Novel derivatives showed significant inhibitory activity against dengue virus serotype 2 (DENV2), with selectivity indices indicating potential as antiviral agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Hybrid Molecules : Research involving the hybridization of 8-hydroxyquinoline with ciprofloxacin resulted in compounds exhibiting enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Studies have indicated that certain derivatives of 8-hydroxyquinoline can inhibit fungal growth. For example:

- Candida Species Testing : Compounds derived from 8-hydroxyquinoline were tested against various Candida species, showing promising antifungal activity .

Therapeutic Applications

The therapeutic potential of 8-ethylquinoline 1-oxide is vast:

- Cancer Treatment : Several studies have explored the anticancer properties of quinoline derivatives. Compounds have shown efficacy against various cancer cell lines, including MCF-7 and HeLa, with IC50 values indicating significant cytotoxicity .

- Neuroprotection : The compound's chelating ability allows it to bind metal ions, which may contribute to neuroprotective effects in conditions like Alzheimer's disease .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| De la Guardia et al. | Synthesized novel derivatives with significant antiviral activity against DENV2 | Potential for developing antiviral drugs |

| Kos et al. | Evaluated mono-, di-, and tri-substituted derivatives against H5N1 | Insights into structure-activity relationships for antiviral compounds |

| Rbaa et al. | Investigated antibacterial activity against multiple pathogenic strains | Development of new antibiotics based on quinoline structures |

Mécanisme D'action

Target of Action

Quinoline motifs, which 8-ethylquinoline 1-oxide is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Mode of Action

It is known that quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline n-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Result of Action

Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

8-Ethylquinoline 1-oxide can be synthesized through the oxidation of 8-ethylquinoline. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of 8-ethylquinoline 1-oxide may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

8-Ethylquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinoline dioxides.

Reduction: Reduction of the N-oxide group can regenerate the parent 8-ethylquinoline.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Quinoline dioxides.

Reduction: 8-Ethylquinoline.

Substitution: Halogenated or nitrated derivatives of 8-ethylquinoline 1-oxide.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Methylquinoline N-oxide: Similar structure with a methyl group instead of an ethyl group.

Quinoline N-oxide: Lacks the ethyl substituent.

6-Methoxyquinoline N-oxide: Contains a methoxy group at the sixth position.

Uniqueness

8-Ethylquinoline 1-oxide is unique due to the presence of the ethyl group, which can influence its reactivity and selectivity in chemical reactions. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound in specific synthetic applications .

Activité Biologique

8-Ethylquinoline 1-oxide (EQO) is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound is part of a broader class of 8-hydroxyquinoline derivatives, which are known for their pharmacological potential, including antimicrobial, anticancer, and antiviral properties. The unique structural characteristics of EQO contribute to its biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Composition

8-Ethylquinoline 1-oxide has the molecular formula and a molecular weight of approximately 189.21 g/mol. The structure consists of a quinoline ring with an ethyl group at position 8 and an oxide functional group, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that EQO exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have highlighted the potential of EQO as an anticancer agent. For instance, a study investigating structure-activity relationships found that certain substitutions on the quinoline ring enhance its cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Table 2: Anticancer Activity of 8-Ethylquinoline 1-Oxide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.5 | Inhibition of cell proliferation |

Antiviral Activity

EQO has also been investigated for its antiviral properties, particularly against RNA viruses. Studies suggest that it may inhibit viral replication through interference with viral polymerases or proteases.

Case Studies and Research Findings

A comprehensive review published in Journal of Medicinal Chemistry emphasizes the diverse biological activities of 8-hydroxyquinoline derivatives, including EQO. The review discusses various synthetic strategies and their corresponding bioactivities, highlighting the importance of structural modifications in enhancing efficacy against specific pathogens .

In another study focusing on the structure-activity relationship, EQO derivatives were screened for their ability to combat multidrug-resistant cancer cells. Results indicated that modifications at the nitrogen atom significantly increased selectivity and potency against resistant strains .

Propriétés

IUPAC Name |

8-ethyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-5-3-6-10-7-4-8-12(13)11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBWZDDNNWJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 8-ethylquinoline N-oxide in the gold-catalyzed synthesis reactions described in the research?

A1: 8-Ethylquinoline N-oxide acts as a stoichiometric oxidant in the gold-catalyzed reactions described in the research papers [, , ]. It facilitates the formation of a reactive α-oxo gold carbene intermediate from a terminal alkyne in the presence of a gold catalyst. This intermediate then reacts further to yield the desired products, such as 4-(2-oxoalkoxy)butyl methanesulfonates or cyclobutanones [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.